Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic compound with the molecular formula and a molecular weight of 405.5 g/mol. This compound features a tert-butyl group, a piperazine ring, and a pyridazinyl substituent, which contribute to its structural complexity and potential biological activity. The compound is identified by the CAS number 1574303-34-6, indicating its unique chemical identity in chemical databases.
The chemical reactivity of tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate can be explored through various reactions typical for compounds containing piperazine and carbonyl functionalities. These include:
While specific biological activity data for tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is limited, its structural components suggest potential pharmacological properties. Compounds with similar structures have been studied for their roles as:
The synthesis of tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic synthesis techniques:
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate has potential applications in:
Interaction studies for this compound may focus on its binding affinity to various biological targets, including:
Several compounds share structural features with tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | Contains an aminopyridine instead of a methoxypyridazine; used as an intermediate for anticancer drugs. |
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride | 193902-64-6 | Features an aminophenol group; studied for its neuropharmacological effects. |
Tert-butyl 4-(6-methoxypyridin-3-yl)piperazine | Not available | Lacks the carbon chain but retains similar piperazine and pyridine moieties; explored for CNS activity. |
Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of a methoxypyridazin moiety and a piperidine structure, which may confer distinct biological activities compared to other similar compounds. Its potential as a pharmaceutical intermediate makes it particularly noteworthy in drug development contexts.